Ethyl Ropinirole

Description

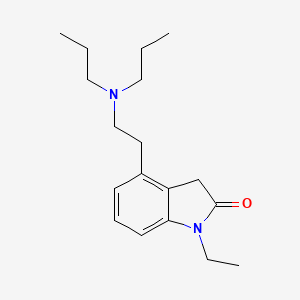

Structure

3D Structure

Properties

Molecular Formula |

C18H28N2O |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

4-[2-(dipropylamino)ethyl]-1-ethyl-3H-indol-2-one |

InChI |

InChI=1S/C18H28N2O/c1-4-11-19(12-5-2)13-10-15-8-7-9-17-16(15)14-18(21)20(17)6-3/h7-9H,4-6,10-14H2,1-3H3 |

InChI Key |

XQFBCUFVVNWMPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)CC |

Origin of Product |

United States |

Advanced Synthetic Chemistry Approaches for Ethyl Ropinirole

Rational Design and Development of Synthetic Pathways for Ethyl Ropinirole (B1195838)

The synthesis of Ethyl Ropinirole, chemically known as 4-[2-(dipropylamino)ethyl]-1-ethyl-indolin-2-one, involves strategic chemical transformations centered on the indolin-2-one core. lgcstandards.comsynzeal.com The rational design of its synthetic pathways is crucial for ensuring high purity and yield, which are paramount for its application as a reference standard. synthinkchemicals.com

Exploration of Precursor Reactivity and Regioselectivity in Ethyl Group Introduction

The introduction of the ethyl group at the N-1 position of the indolin-2-one ring is a key step in the synthesis of this compound. The precursor, 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one (Ropinirole), presents a reactive nitrogen atom within the lactam ring. google.com The regioselectivity of the ethylation is critical to avoid side reactions, such as alkylation on the dipropylamino group.

The synthesis generally starts from a suitable indolin-2-one precursor. One common approach involves the N-alkylation of the Ropinirole base. google.com This reaction's success hinges on the nucleophilicity of the nitrogen atom and the choice of the ethylating agent.

Table 1: Common Ethylating Agents and Reaction Considerations

| Ethylating Agent | Reactivity | Considerations |

| Ethyl iodide | High | Potential for over-alkylation and side reactions. |

| Diethyl sulfate | High, but more controlled than ethyl iodide | Toxic and requires careful handling. |

| Ethyl bromide | Moderate | Good balance between reactivity and control. |

The choice of base and solvent is also critical in controlling the reaction's regioselectivity. A non-nucleophilic base is often preferred to deprotonate the indolin-2-one nitrogen without competing in the alkylation reaction. Solvents are selected based on their ability to dissolve the reactants and facilitate the desired reaction pathway.

Investigation of Stereochemical Control and Diastereomeric Purity in Synthesis

While this compound itself is not chiral at the ethylated nitrogen, the potential for stereoisomers can arise from precursors or during certain synthetic transformations, especially in the synthesis of more complex analogs. vulcanchem.com For this compound, ensuring the structural integrity and avoiding the formation of positional isomers is the primary concern. High-performance liquid chromatography (HPLC) is a standard analytical technique used to confirm the purity and identity of the final compound, ensuring it is free from isomeric impurities. lgcstandards.com

Novel Catalyst Systems for this compound Synthesis and Derivatization

Recent advancements in catalysis offer new avenues for the synthesis of Ropinirole and its analogs. While specific catalysts for the direct synthesis of this compound are not extensively documented in publicly available literature, general methods for N-alkylation of lactams and related heterocycles are applicable. Copper-catalyzed cross-coupling reactions, for instance, have been utilized in the synthesis of Ropinirole analogs, suggesting their potential applicability. nih.gov Transition metal catalysts can offer milder reaction conditions and improved selectivity compared to traditional methods. beilstein-journals.org The development of novel catalyst systems remains an active area of research, with the potential to further refine the synthesis of this compound and other related compounds.

Methodologies for Targeted Synthesis of this compound as a Reference Standard

The synthesis of this compound as a reference standard demands meticulous control over the reaction process to achieve the highest possible purity. synzeal.comsynthinkchemicals.com Reference standards are crucial for the quality control of pharmaceutical products, and any impurity can lead to inaccurate analytical results.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is a critical step in maximizing the yield and purity of this compound. This involves a systematic study of various parameters:

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts.

Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway.

Reaction Time: Monitoring the reaction progress over time helps in determining the optimal duration to maximize product formation while minimizing degradation or side reactions.

A typical synthesis might involve the reaction of Ropinirole with an ethylating agent in the presence of a suitable base and solvent. The crude product is then purified using techniques like column chromatography or recrystallization to achieve the desired purity of >95%, as determined by HPLC. lgcstandards.com

Table 2: Illustrative Reaction Parameters for N-Ethylation

| Parameter | Condition | Rationale |

| Precursor | Ropinirole Base | The starting material for the ethylation reaction. |

| Ethylating Agent | Ethyl Bromide | Offers a good balance of reactivity and control. |

| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base to deprotonate the lactam nitrogen. |

| Solvent | Tetrahydrofuran (THF) | A common aprotic solvent that dissolves the reactants well. |

| Temperature | 0 °C to Room Temperature | Allows for controlled reaction initiation and progression. |

| Purification | Silica (B1680970) Gel Column Chromatography | To separate the desired product from unreacted starting materials and byproducts. |

Scale-Up Considerations for Laboratory to Research Production

Scaling up the synthesis of this compound from a laboratory setting to a larger research production scale presents several challenges. acs.org What works on a milligram scale may not be directly transferable to a gram or kilogram scale. Key considerations include:

Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become problematic on a larger scale, requiring efficient heat dissipation.

Mass Transfer: Ensuring proper mixing of reactants becomes more challenging in larger reaction vessels.

Safety: Handling larger quantities of flammable solvents and reactive reagents requires stringent safety protocols. googleapis.com

Equipment: The transition from laboratory glassware to larger reactors necessitates careful selection of appropriate equipment.

Cost-Effectiveness: The cost of reagents and solvents becomes a more significant factor at a larger scale, potentially requiring the exploration of more economical synthetic routes. researchgate.net

The commercial synthesis of the parent compound, Ropinirole, has undergone significant development to address these scale-up challenges, including the use of alternative reagents and reaction pathways to improve efficiency and reduce by-product formation. acs.org These learnings can be applied to the production of this compound for research purposes.

Mechanistic Elucidation of this compound Formation as a Process-Related Impurity

The presence of this compound as an impurity in the manufacturing of Ropinirole is a significant concern for pharmaceutical quality control. Understanding its formation mechanism is key to developing effective control strategies.

Identification of Synthetic By-products and Degradation Pathways Leading to this compound

The formation of this compound as a process-related impurity is most likely due to unintended N-alkylation of the Ropinirole molecule or its precursors during the synthesis process. The primary site for this alkylation is the nitrogen atom of the indolin-2-one ring system, which possesses a labile proton.

Several commercial syntheses of Ropinirole utilize ethanol (B145695) as a solvent or in work-up procedures. google.com Under certain reaction conditions, particularly in the presence of acidic or basic catalysts, ethanol can potentially act as an ethylating agent, leading to the formation of this compound. For instance, if residual strong acids are present, ethanol could be protonated to form its oxonium ion, which can then be attacked by the nucleophilic nitrogen of the indolin-2-one ring.

Another potential source of the ethyl group is the presence of ethyl-containing impurities in the starting materials or reagents. For example, if the synthesis involves the use of ethyl esters and the reaction conditions are harsh, transesterification followed by a side reaction could introduce an ethyl group.

The table below outlines potential synthetic by-products and their relationship to the formation of this compound.

| By-product/Intermediate | Potential Role in this compound Formation |

| Ethanol (Solvent) | Can act as an ethylating agent under acidic or basic conditions. |

| Ethyl-containing reagents | Impurities in starting materials or reagents could introduce ethyl groups. |

| Ropinirole Precursors | N-alkylation can occur at various stages of the synthesis on intermediates. |

It is also conceivable, though less likely under typical synthetic conditions, that degradation of other components in the reaction mixture could generate reactive ethyl species.

Kinetic Studies of Impurity Formation During Ropinirole Synthesis

To date, specific kinetic studies on the formation of this compound as an impurity during Ropinirole synthesis have not been extensively reported in publicly available literature. However, the general principles of N-alkylation reactions suggest that the rate of this compound formation would be dependent on several factors, including:

Concentration of reactants: The concentration of Ropinirole (or its precursor) and the ethylating agent.

Temperature: Higher temperatures would generally increase the reaction rate.

pH of the reaction medium: The nucleophilicity of the indolin-2-one nitrogen is pH-dependent.

Catalysts: The presence of acidic or basic catalysts can significantly accelerate the N-alkylation reaction.

A hypothetical kinetic study could involve monitoring the formation of this compound over time under various process conditions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). nih.govakjournals.comresearchgate.net The data from such a study would allow for the determination of the reaction order and the rate constant for the impurity formation.

Below is a hypothetical data table illustrating the type of data that would be collected in a kinetic study.

| Time (hours) | Ropinirole Concentration (M) | This compound Concentration (M) | Temperature (°C) |

| 0 | 1.00 | 0.000 | 60 |

| 2 | 0.98 | 0.002 | 60 |

| 4 | 0.96 | 0.004 | 60 |

| 8 | 0.92 | 0.008 | 60 |

| 16 | 0.85 | 0.015 | 60 |

Analysis of such data would be crucial for understanding the rate at which this compound forms and for identifying the process parameters that have the most significant impact on its formation.

Strategies for Impurity Minimization and Control in Industrial Processes

The control of process-related impurities like this compound is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. aquigenbio.comveeprho.comcomplexgenerics.orgpharmaexcipients.com Strategies for minimizing and controlling this compound can be categorized into two main areas: process optimization and purification.

Process Optimization:

The primary strategy for minimizing the formation of this compound is to control the reaction conditions to disfavor N-alkylation. This can be achieved through:

Solvent Selection: If ethanol is identified as the source of ethylation, replacing it with a non-ethylating solvent would be the most effective solution. If ethanol is essential for the process, using anhydrous ethanol and minimizing its exposure to acidic or basic conditions can reduce the formation of the impurity.

Control of Raw Material Quality: Ensuring that all starting materials and reagents are free from ethyl-containing impurities is crucial. veeprho.com

Optimization of Reaction Parameters: Carefully controlling the temperature, reaction time, and pH can help to minimize the rate of N-alkylation. For example, running the reaction at the lowest possible temperature for the shortest time necessary for completion can reduce the formation of by-products.

Use of Protective Groups: In some synthetic strategies, the nitrogen of the indolin-2-one could be protected with a temporary protecting group to prevent N-alkylation. This group would then be removed in a later step.

Purification:

Even with optimized process controls, some level of this compound formation may be unavoidable. Therefore, effective purification methods are necessary to remove this impurity from the final product.

Crystallization: Ropinirole hydrochloride is often purified by crystallization. google.com Since this compound has a different chemical structure and likely different solubility properties, a well-designed crystallization process can be effective in separating it from the desired product.

Chromatography: Preparative HPLC is a powerful technique for separating closely related impurities. While costly for large-scale production, it can be used for purification if other methods are not sufficient.

The table below summarizes the key strategies for the control of this compound.

| Strategy | Description |

| Process Control | |

| Solvent Management | Use of non-ethylating solvents or anhydrous ethanol. |

| Raw Material Control | Stringent testing of starting materials and reagents for ethyl-containing impurities. |

| Reaction Optimization | Control of temperature, time, and pH to minimize N-alkylation. |

| Purification | |

| Crystallization | Exploiting differences in solubility between Ropinirole and this compound. |

| Chromatography | Use of preparative chromatography for efficient removal of the impurity. |

By implementing a combination of these strategies, manufacturers can effectively control the levels of this compound in the final Ropinirole drug substance, ensuring it meets the stringent quality standards required for pharmaceuticals.

Comprehensive Analytical Methodologies for Ethyl Ropinirole Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise chemical structure of Ethyl Ropinirole (B1195838). These techniques provide detailed information on the compound's connectivity, molecular weight, functional groups, and electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Ethyl Ropinirole. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, the introduction of the ethyl group at the N1 position of the indolinone ring results in characteristic signals that are absent in the parent compound, Ropinirole. Specifically, a quartet is expected for the methylene (B1212753) protons (N-CH₂) of the ethyl group, likely appearing in the range of 3.7-4.2 ppm, and a triplet for the methyl protons (-CH₃) is anticipated around 1.2-1.5 ppm. rsc.org The remaining signals corresponding to the dipropylamino ethyl side chain and the aromatic protons of the indolinone core would be similar to those of Ropinirole, with minor shifts due to the electronic effect of the N-ethyl substitution.

The ¹³C NMR spectrum provides complementary information. The carbons of the N-ethyl group would introduce two new signals, one for the methylene carbon (N-CH₂) around 40-45 ppm and another for the methyl carbon (-CH₃) around 14-16 ppm. The carbonyl carbon (C=O) of the indolinone ring is expected to resonate at approximately 175-178 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-CH₂-CH₃ | ~1.3 (triplet) | ~15 |

| N-CH₂-CH₃ | ~4.0 (quartet) | ~42 |

| Indolinone C3-H₂ | ~3.5 (singlet) | ~36 |

| Ar-CH₂-CH₂-N | ~2.8 (t) | ~28 |

| Ar-CH₂-CH₂-N | ~2.6 (t) | ~53 |

| N-(CH₂-CH₂-CH₃)₂ | ~2.5 (multiplet) | ~54 |

| N-(CH₂-CH₂-CH₃)₂ | ~1.5 (multiplet) | ~21 |

| N-(CH₂-CH₂-CH₃)₂ | ~0.9 (triplet) | ~12 |

| Aromatic C5-H | ~6.9 (doublet) | ~123 |

| Aromatic C6-H | ~7.2 (triplet) | ~129 |

| Aromatic C7-H | ~6.8 (doublet) | ~109 |

| Aromatic C3a | - | ~126 |

| Aromatic C4 | - | ~135 |

| Aromatic C7a | - | ~145 |

| C=O | - | ~177 |

Note: Predicted values are based on data for Ropinirole and analogous N-alkylated indolinones. Actual values may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. The molecular formula of this compound is C₁₈H₂₈N₂O, which corresponds to a calculated exact mass that can be precisely verified by HRMS. synzeal.comveeprho.com

Under electrospray ionization (ESI) conditions, this compound is expected to readily form a protonated molecular ion [M+H]⁺. The fragmentation pattern in tandem mass spectrometry (MS/MS) provides structural confirmation. The most probable fragmentation pathway involves the cleavage of the C-C bond between the ethyl group and the tertiary amine, leading to the formation of a stable iminium ion. This characteristic fragmentation is a key identifier for the dipropylaminoethyl side chain. researchgate.netmsu.edu

Table 2: Predicted HRMS Data for this compound

| Species | Formula | Calculated m/z | Major Fragment Ions (m/z) | Predicted Fragmentation Pathway |

|---|---|---|---|---|

| [M+H]⁺ | C₁₈H₂₉N₂O⁺ | 289.2274 | 114.1277 | Cleavage of the ethyl side chain, forming [CH₂=N(CH₂CH₂CH₃)₂]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Assessment

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is expected to show a strong absorption band for the amide carbonyl group (C=O) stretching vibration, typically in the region of 1680-1710 cm⁻¹. The absence of the N-H stretching band, which is present in Ropinirole around 3200-3300 cm⁻¹, and the presence of C-H stretching vibrations from the newly introduced ethyl group confirm the N-alkylation. beilstein-journals.org Aromatic C-H and C=C stretching vibrations will also be present.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The indolinone chromophore is expected to exhibit characteristic absorption maxima. In a suitable solvent like ethanol (B145695) or methanol (B129727), this compound would likely show absorption peaks around 250 nm, which is consistent with the π → π* transitions of the aromatic system. researchgate.netresearchgate.netscholarsresearchlibrary.com

Table 3: Key Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopic Technique | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| Infrared (IR) | Amide C=O stretch | 1680 - 1710 |

| Aromatic C=C stretch | 1610 - 1620 | |

| Aliphatic C-H stretch | 2850 - 3000 |

Raman Spectroscopy for Vibrational Fingerprinting and Polymorphism Studies

Raman spectroscopy offers a complementary vibrational fingerprint to IR spectroscopy. It is particularly sensitive to non-polar bonds and can provide valuable information about the carbon skeleton and aromatic ring vibrations of this compound. researchgate.net The technique is non-destructive and requires minimal sample preparation.

Furthermore, Raman spectroscopy is a powerful tool for studying polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and Raman spectroscopy can detect the subtle changes in the vibrational modes that differentiate these forms. This is of high importance in pharmaceutical sciences for ensuring the consistency of the solid-state form of a compound. frontiersin.orgacs.org

Chromatographic Method Development for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity and quantifying this compound. A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

A well-developed HPLC method can separate this compound from its parent compound, Ropinirole, and other potential process-related impurities or degradation products. The method development would involve optimizing the column, mobile phase composition, flow rate, and detector wavelength. Given the structure of this compound, a C18 or C8 column would be appropriate. nih.govijpbs.com The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. biotech-asia.org Detection is typically performed using a UV detector set at the absorption maximum of the compound, around 250 nm. ijpbs.com

Table 4: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Proposed Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.05 M Ammonium Acetate Buffer (pH 7.0) (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on exact conditions, but would elute later than Ropinirole due to increased hydrophobicity. |

This method would be validated according to established guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable and accurate results for the quality control of this compound.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ropinirole |

| Acetonitrile |

| Methanol |

| Ammonium Acetate |

Gas Chromatography (GC) for Volatile Component and Thermal Stability Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While Ropinirole and its ethyl derivative have relatively high boiling points, GC can be employed for the analysis of volatile impurities or for thermal stability studies where degradation products are volatile.

A reported application of GC involved the analysis of drug-free blood spiked with Ropinirole, where after extraction, the samples were analyzed by GC-MS. oup.com However, at low concentrations, challenges with detection limits were noted. oup.com For the analysis of potential genotoxic impurities, which are often volatile, a GC-MS method has been developed and validated. researchgate.net

The thermal stability of Ropinirole has been investigated using stress testing, which can generate volatile degradation products suitable for GC analysis. innovareacademics.in For instance, exposing the active pharmaceutical ingredient (API) to a temperature of 80°C for 48 hours is a common thermal stress condition. innovareacademics.in

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity, making it an ideal technique for impurity profiling.

Several UPLC methods have been developed for the analysis of Ropinirole and its related compounds. researchgate.netmdpi.com A stability-indicating UPLC method was reported for the estimation of Ropinirole and its impurities, demonstrating the technique's power in resolving degradation products from the main peak. researchgate.net A reversed-phase UPLC method was developed to determine process-related impurities in Ropinirole hydrochloride, showcasing the ability to separate nine different impurities. nih.govnih.gov

| Parameter | UPLC Method for Impurity Profiling |

| Stationary Phase | Acquity UPLC BEH C8 |

| Mobile Phase | Gradient with acidic buffer (pH 2.5) and Acetonitrile/Methanol |

| Detection | UV at 250 nm |

| Key Advantage | Shorter analysis time and improved resolution of impurities compared to HPLC. nih.govnih.gov |

Thin-Layer Chromatography (TLC) for Rapid Screening and Qualitative Analysis

Thin-Layer Chromatography (TLC), particularly its high-performance version (HPTLC), serves as a simple, rapid, and cost-effective tool for the qualitative analysis and screening of pharmaceuticals. It can be used to monitor the progress of synthesis reactions, identify the presence of major impurities, and as a preliminary analytical tool before employing more sophisticated techniques like HPLC or UPLC.

A stability-indicating HPTLC method for the analysis of Ropinirole HCl has been developed and validated. nih.gov This method utilized a mobile phase of toluene-ethyl acetate-6 M ammonia (B1221849) solution (5:6:0.5, v/v/v) and densitometric analysis at 250 nm and 254 nm. nih.gov The method was able to separate the parent drug from its degradation products. nih.gov Another HPTLC method used a mobile phase of methanol:acetonitrile (8:2, v/v) with detection at 254 nm. ijpsonline.com

| Parameter | HPTLC Method |

| Stationary Phase | Pre-coated silica (B1680970) gel 60F-254 plates |

| Mobile Phase | Toluene-ethyl acetate-6 M ammonia solution (5:6:0.5, v/v/v) |

| Detection | Densitometric scanning at 250 nm and 254 nm |

| Rf value (Ropinirole HCl) | 0.58 ± 0.02 |

Hyphenated Techniques for Advanced Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the structural elucidation of unknown impurities and for trace-level analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. It is the gold standard for identifying and quantifying drug metabolites and trace-level impurities.

Several LC-MS/MS methods have been reported for the determination of Ropinirole and its metabolites in biological fluids like plasma and urine. nih.govresearchgate.net These methods are crucial for pharmacokinetic studies and can be adapted to identify and quantify impurities like this compound. For instance, a robust LC-MS/MS method was developed for the determination of Ropinirole in biological samples, which was successfully applied to a microdialysis study in rats. nih.gov Another rapid and sensitive LC-MS/MS method for the determination of Ropinirole in human plasma has been developed, demonstrating a detection limit at the picogram level. researchgate.net The use of thermospray LC-MS and LC-MS/MS has been employed for the analysis of Ropinirole metabolites in urine samples. nih.govakjournals.com

| Parameter | LC-MS/MS Method for Trace Analysis |

| Separation | Liquid Chromatography (typically RP-HPLC or UPLC) |

| Ionization | Electrospray Ionization (ESI) or Thermospray |

| Mass Analysis | Tandem Mass Spectrometry (MS/MS) |

| Application | Identification of unknown impurities, structural elucidation of metabolites, and quantification at very low concentrations. |

GC-MS for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile organic compounds. In the context of this compound synthesis, various organic solvents and reagents are used, which can leave residual volatile impurities in the final product. These impurities must be monitored and controlled as they can impact the safety and stability of the drug substance. ijpsr.com

The GC-MS method involves injecting a vaporized sample into a gas chromatograph, where individual components are separated based on their boiling points and interactions with a stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique fragmentation pattern that allows for definitive identification. mdpi.com

Detailed Research Findings:

In the analysis of compounds structurally related to this compound, such as Ropinirole, GC-MS is employed to detect and quantify potential volatile impurities. These can include residual solvents from the manufacturing process or by-products from synthetic reactions. The International Council for Harmonisation (ICH) provides guidelines that set limits for residual solvents in pharmaceutical products, categorized into classes based on their toxicity. ijpsr.com

For instance, solvents like ethanol, ethyl acetate, and hexane (B92381) are commonly used in pharmaceutical synthesis and could potentially be present as volatile impurities. oup.com A typical GC-MS analysis would involve dissolving the this compound sample in a suitable solvent, followed by headspace injection into the GC-MS system. The resulting chromatogram would show peaks corresponding to the various volatile components, and the mass spectrum of each peak would be used for identification by comparing it to a library of known compounds.

Illustrative Data Table for Potential Volatile Impurities in this compound by GC-MS:

| Potential Volatile Impurity | Retention Time (min) | Key Mass Fragments (m/z) | ICH Class |

| Ethanol | 2.5 | 45, 31, 29 | Class 3 |

| Ethyl Acetate | 4.2 | 88, 43, 29 | Class 3 |

| Hexane | 5.8 | 86, 57, 43, 41 | Class 2 |

| Toluene | 7.1 | 92, 91, 65 | Class 2 |

This table is for illustrative purposes and actual values may vary based on the specific GC-MS method and instrumentation used.

Solid-State Characterization Methodologies

The solid-state properties of an API can significantly influence its stability, solubility, and bioavailability. Therefore, a thorough solid-state characterization of this compound is crucial. This typically involves techniques such as X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. By measuring the angles and intensities of X-rays diffracted by the crystalline lattice, a unique diffraction pattern is generated, which acts as a fingerprint for a specific crystalline form. google.com

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of pharmaceutical development. Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability. google.comresearchgate.net XRD is the primary tool for identifying and characterizing these different polymorphic forms.

Detailed Research Findings:

For compounds like Ropinirole Hydrochloride, a close analog of this compound, different polymorphic forms have been identified and characterized using XRD. google.com Each polymorph presents a distinct powder X-ray diffraction (PXRD) pattern with characteristic peaks at specific 2θ angles. The presence of sharp peaks in an XRD pattern is indicative of a crystalline material, while a broad halo suggests an amorphous form. researchgate.net

The analysis of this compound would involve exposing a powdered sample to a monochromatic X-ray beam and recording the diffraction pattern. The resulting data would be analyzed to determine the crystalline nature of the sample and to identify its specific polymorphic form by comparing the peak positions and intensities to known standards or previously characterized batches.

Illustrative Data Table for Hypothetical Polymorphic Forms of this compound by XRD:

| 2θ Angle (°) | Form A (Intensity) | Form B (Intensity) |

| 8.5 | Strong | Weak |

| 12.3 | Medium | Strong |

| 15.7 | Strong | Medium |

| 20.1 | Medium | Strong |

| 25.4 | Weak | Medium |

This table is for illustrative purposes. The 2θ angles and intensities are hypothetical and would need to be determined experimentally for this compound.

Thermal Analysis (DSC, TGA) for Phase Transitions and Decomposition Pathways

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common thermal analysis methods used in the pharmaceutical industry. lucideon.comwoodresearch.sk

Differential Scanning Calorimetry (DSC):

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. lucideon.com The DSC thermogram of a crystalline solid will show a sharp endothermic peak corresponding to its melting point, while an amorphous solid will exhibit a glass transition followed by a broader melting or crystallization event. researchgate.net

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a material by observing the temperatures at which it loses mass due to decomposition, dehydration, or desolvation. cu.edu.egitu.edu.tr

Detailed Research Findings:

In the characterization of pharmaceutical compounds, DSC and TGA are often used in conjunction. For a compound like this compound, a DSC analysis would reveal its melting point and any polymorphic transitions that occur upon heating. A TGA analysis would indicate the temperature at which the compound begins to decompose, providing information about its thermal stability. For example, the TGA thermogram of a related compound, methyl cellulose, shows a single-step thermal degradation process. researchgate.net

The combination of these techniques provides a comprehensive thermal profile of this compound, which is essential for determining appropriate storage conditions and for understanding its behavior during manufacturing processes such as drying and milling.

Illustrative Data Table for Thermal Analysis of this compound:

| Analytical Technique | Parameter | Observed Value (°C) | Interpretation |

| DSC | Onset of Melting | 210 | Indicates the beginning of the melting process |

| DSC | Peak Melting Point | 215 | Characteristic melting point of the substance |

| TGA | Onset of Decomposition (5% loss) | 250 | Temperature at which significant degradation begins |

This table is for illustrative purposes. The temperatures are hypothetical and would need to be determined experimentally for this compound.

Preclinical Pharmacological and Mechanistic Investigations of Ethyl Ropinirole Analogues

Cellular Signaling Pathway Modulation in Controlled In Vitro Models

Investigations into how Ethyl Ropinirole (B1195838) may modulate specific cellular signaling pathways, such as cAMP levels or G-protein activation following receptor binding, have not been documented. While Ropinirole is known to act via G-protein-coupled inhibitory neurons, the specific downstream cellular effects of Ethyl Ropinirole remain uninvestigated in the public domain.

Adenylyl Cyclase Activity Modulation

Ropinirole and its analogues primarily exert their effects through the dopamine (B1211576) D2 receptor family (D2, D3, and D4), which are G-protein coupled receptors (GPCRs) linked to inhibitory G proteins (Gi/o). A key downstream effector of this pathway is adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP), a ubiquitous second messenger.

As a dopamine agonist, ropinirole acts on these G-protein-coupled inhibitory neurons, leading to the inhibition of adenylyl cyclase and calcium channels, while activating potassium channels nih.gov. This reduction in intracellular cAMP levels is a hallmark of D2-like receptor activation and is a critical mechanism underlying the therapeutic effects of ropinirole in conditions such as Parkinson's disease and restless legs syndrome nih.gov. Preclinical studies on ropinirole itself have established its high selectivity for D2 receptors, with a Ki (inhibition constant) of 2.9 x 10⁻⁸ M for human caudate D2 receptors and no significant affinity for D1 receptors at concentrations up to 10⁻⁴ M nih.gov.

While direct data on this compound's modulation of adenylyl cyclase is not available, it is hypothesized that, as a ropinirole analogue, it would also inhibit adenylyl cyclase activity upon binding to D2-like receptors. The extent of this inhibition would be dependent on its binding affinity and intrinsic efficacy at the receptor, which would be influenced by the ethyl substitution.

G-Protein Coupled Receptor (GPCR) Signaling Transduction Studies

The interaction of ropinirole analogues with GPCRs, specifically the D2 receptor, initiates a cascade of intracellular events. Ropinirole is a non-ergoline dopamine agonist with high relative specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes jetir.org. This interaction is fundamental to its mechanism of action in stimulating postsynaptic dopamine D2-type receptors jetir.org.

Recent research has focused on the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another downstream of the same receptor. For the D2 receptor, this could mean favoring G-protein signaling over β-arrestin recruitment nih.gov. Studies on novel D2 receptor partial agonists have shown that subtle structural modifications can finely tune efficacy and biased agonism nih.gov. This opens the possibility that an ethyl-substituted analogue of ropinirole could exhibit a distinct bias in its signaling profile compared to the parent compound.

Investigations into novel ropinirole analogues have led to the development of homobivalent ligands with significantly greater potency than ropinirole itself in a [³⁵S]GTPγS functional assay, which measures G-protein activation rsc.org. This suggests that modifications to the ropinirole scaffold can dramatically enhance GPCR signaling.

Neuroinflammatory Pathway Interactions in Cell Lines

Emerging evidence suggests that dopamine agonists, including ropinirole, may possess neuroprotective properties by modulating neuroinflammatory pathways. A recent study demonstrated that ropinirole can reverse the effects of neuroinflammation and cellular demise by downregulating the MARK4-NFκβ signaling system in a cellular model of Alzheimer's disease nih.gov. This indicates that ropinirole can inhibit the activity of Microtubule affinity regulating kinase 4 (MARK4), leading to reduced oxidative stress and attenuation of NFκβ expression, which in turn decreases neuronal apoptosis nih.gov.

Furthermore, ropinirole has been shown to suppress lipopolysaccharide (LPS)-induced periodontal inflammation by inhibiting N-acetyltransferase 10 (NAT10) in an ac4C-dependent manner nih.gov. This anti-inflammatory effect is another facet of its pharmacological profile that is of significant interest. While direct studies on this compound are lacking, it is plausible that it could also interact with these neuroinflammatory pathways, with the ethyl moiety potentially influencing its potency and selectivity in these actions.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The systematic investigation of how chemical structure relates to biological activity (SAR) and physicochemical properties (SPR) is fundamental to medicinal chemistry. For ropinirole and its analogues, these analyses provide a roadmap for designing improved therapeutic agents.

Correlating Structural Modifications with In Vitro Biological Activity

SAR studies on dopamine D2 receptor agonists have revealed that even minor structural changes can lead to significant alterations in pharmacological activity. For instance, in a series of novel D2R partial agonists, subtle modifications to the head group containing the tertiary amine, the tail group, and the spacer region between them were shown to finely tune efficacy and biased agonism nih.gov.

The development of functionalized congeners of ropinirole has been a key strategy to probe the structural requirements at the dopamine D2 receptor rsc.org. These studies have led to the synthesis of homobivalent ligands of ropinirole that exhibit 20- to 80-fold greater potency than the parent compound rsc.org. This highlights the potential for significant gains in activity through structural modification.

| Compound/Analogue | Modification | Observed In Vitro Activity |

| Ropinirole | Parent Compound | Potent D2/D3 agonist jetir.org |

| Homobivalent Ligands | Dimerization with spacers | 20- to 80-fold increased potency in [³⁵S]GTPγS assay rsc.org |

| Functionalized Congeners | Addition of functional groups | Tools to probe D2 receptor structural requirements rsc.org |

This table is illustrative and based on findings for ropinirole analogues. Specific data for "this compound" is not available.

Elucidating the Impact of Ethyl Moiety on Receptor Binding and Selectivity

The specific impact of an ethyl group on the ropinirole scaffold has not been detailed in available literature. However, SAR studies on other classes of D2 receptor agonists provide valuable insights. For example, in a series of G protein-biased D2 dopamine receptor partial agonists, replacing a methyl group with an ethyl, isopropyl, or methylamine group resulted in very weak efficacy in β-arrestin recruitment, suggesting a shift towards G protein bias nih.gov. This indicates that the size and nature of alkyl substituents on the amine are critical determinants of signaling bias.

Preclinical Metabolic Fate Studies of Ethyl Ropinirole

In Vitro Hepatic Metabolism and Metabolite Identification

The initial stages of non-clinical drug development involve a thorough investigation of a compound's metabolic susceptibility in liver-derived systems. These studies are fundamental in predicting its metabolic clearance and identifying potential metabolites that could have pharmacological activity or toxicological implications.

Currently, there is a lack of publicly available scientific literature detailing the metabolic stability of ethyl ropinirole (B1195838) in either liver microsomes or hepatocyte cultures. While studies on the related compound, ropinirole, are extensive, specific data for its ethyl derivative are not found in the reviewed sources.

Detailed metabolite identification for ethyl ropinirole using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) has not been reported in the accessible scientific literature. Investigations into the metabolic pathways of the parent compound, ropinirole, have identified several key metabolites, including N-despropyl ropinirole and various hydroxylated and glucuronidated forms. probes-drugs.orgebmconsult.comdrugbank.comfda.gov However, analogous studies specifically tracking the biotransformation of this compound are not available. One study highlighted the potential for a ropinirole metabolite, N-despropyl-ropinirole, to be misidentified as another substance in LC-MS/MS analysis, underscoring the importance of careful spectral interpretation. researchgate.netnih.gov

Enzymatic Kinetics and Contributing Enzyme Isozyme Characterization

Characterizing the enzymes involved in a compound's metabolism and their kinetic parameters is essential for predicting potential drug-drug interactions and understanding inter-individual variability in metabolic clearance.

No published studies were found that have determined the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the enzymes metabolizing this compound. For the parent compound ropinirole, enzyme kinetics have demonstrated the involvement of at least two enzymes for its N-despropylation and hydroxylation pathways, with a high-affinity component (Km of 5-87 µM) and a low-affinity component. nih.govpharmacompass.comnih.gov

The specific cytochrome P450 (CYP) isoenzymes responsible for the biotransformation of this compound have not been identified in the available literature. For ropinirole, in vitro studies have conclusively shown that CYP1A2 is the major enzyme responsible for its metabolism, with a minor contribution from CYP3A4, particularly at higher concentrations. ebmconsult.comdrugbank.comfda.govnih.govpharmacompass.comnih.govnih.gov The metabolism of ropinirole can be influenced by inhibitors or inducers of CYP1A2. fda.govnih.gov

Mass Balance and Excretion Profile Analysis in Non-Human Biological Matrices (e.g., Rodent Models)

There are no available mass balance or excretion profile studies for this compound in any non-human biological matrices, such as those from rodent models. For ropinirole, studies in rats have been conducted to assess its pharmacokinetics in plasma and brain tissue. nih.gov Following oral administration of radiolabeled ropinirole in humans, over 88% of the dose was recovered in the urine, with less than 10% excreted as the unchanged drug. probes-drugs.orgdrugbank.com The major metabolites found in urine are N-despropyl ropinirole (40%), a carboxylic acid metabolite (10%), and the glucuronide of the hydroxy metabolite (10%). probes-drugs.orgdrugbank.comfda.gov

Distribution Patterns in Preclinical Animal Tissues

Following administration, ropinirole is widely distributed throughout the body. fda.govdrugs.com Studies in rats and monkeys have shown that the compound rapidly distributes beyond the total body water and has the ability to cross the blood-brain barrier. tandfonline.comnih.gov

The apparent volume of distribution for ropinirole is approximately 7.5 L/kg. drugs.comnih.gov It exhibits a low to moderate binding affinity for plasma proteins, up to 40%, and maintains a blood-to-plasma concentration ratio of 1:1. fda.govdrugs.com In pigmented rats, ropinirole has been observed to bind to melanin-containing tissues, such as the eyes and skin. drugs.com Following a single dose, the drug was retained in the eye with a half-life of 20 days. fda.gov

Table 1: Distribution of Ropinirole in Preclinical Models

| Species | Key Distribution Findings | Reference |

|---|---|---|

| Rat | - Widely distributed | fda.govdrugs.com |

| - Crosses the blood-brain barrier | tandfonline.comnih.gov | |

| - Binds to melanin-containing tissues (e.g., eyes) | drugs.com | |

| Monkey | - Widely distributed | fda.govdrugs.com |

| - Crosses the blood-brain barrier | tandfonline.comnih.gov |

Elimination Pathways and Excretion Routes

Ropinirole is extensively metabolized, primarily in the liver, with less than 10% of the administered dose being excreted as the unchanged drug in urine. fda.govnih.gov The major metabolic pathways involve N-despropylation and hydroxylation, leading to the formation of inactive metabolites. fda.govdrugbank.com The cytochrome P450 enzyme CYP1A2 is the principal enzyme responsible for the metabolism of ropinirole. fda.govwikipedia.org

In rats, the primary metabolic route is the hydroxylation of the aromatic ring to form 7-hydroxy ropinirole. tandfonline.com Conversely, in mice and monkeys, N-depropylation is the major pathway. tandfonline.com The resulting N-despropyl metabolite can be further metabolized to form 7-hydroxy and carboxylic acid derivatives. tandfonline.com These metabolites are often further processed through glucuronidation. tandfonline.com

The primary route of excretion for ropinirole and its metabolites is through the kidneys, with 60-90% of the administered dose being eliminated via this pathway. tandfonline.com In urine, the major metabolite found is N-despropyl ropinirole (approximately 40%), followed by the carboxylic acid metabolite (around 10%) and the glucuronide of the hydroxy metabolite (about 10%). fda.govdrugbank.com

The elimination half-life of ropinirole is relatively short, being approximately 0.5 hours in rats and 1.3 hours in monkeys. tandfonline.com However, a second, longer elimination phase with a half-life of about 5-11 hours has been observed in monkeys. tandfonline.com

Table 2: Major Metabolites of Ropinirole and Excretion Profile

| Metabolite | Percentage of Excreted Dose in Urine | Reference |

|---|---|---|

| N-despropyl ropinirole | 40% | fda.govdrugbank.com |

| Carboxylic acid metabolite | 10% | fda.govdrugbank.com |

| Glucuronide of hydroxy metabolite | 10% | fda.govdrugbank.com |

| Unchanged ropinirole | <10% | fda.govnih.gov |

Theoretical and Computational Chemistry Applications for Ethyl Ropinirole

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting how a ligand, such as Ethyl Ropinirole (B1195838), might interact with a protein target, like a dopamine (B1211576) receptor.

Prediction of Binding Modes and Affinities with Dopamine Receptors

Studies of this nature for Ethyl Ropinirole would involve using computational software to place the molecule into the binding site of various dopamine receptor subtypes (e.g., D2, D3). The goal would be to determine the most stable binding poses and to calculate a "docking score," which serves as an estimate of the binding affinity. For the parent compound, Ropinirole, molecular modeling has been used to suggest that its potency is linked to a bitopic binding mode involving both the orthosteric site and an allosteric interaction at the dopamine D2 receptor. researchgate.net However, no such specific binding mode predictions or affinity calculations have been published for this compound.

Identification of Key Intermolecular Interactions within Binding Pockets

Following the prediction of a binding mode, this step involves a detailed analysis of the non-covalent interactions between the ligand and the amino acid residues of the protein's binding pocket. These interactions can include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. For Ropinirole, studies have identified key interactions that stabilize its complex with dopamine receptors. unict.it A similar analysis for this compound would be crucial to understand its potential mechanism of action at a molecular level, but this research is not currently available.

Quantum Chemical Calculations for Electronic Properties and Reaction Mechanisms

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. researchgate.netchemmethod.com These methods provide insights into a molecule's stability, reactivity, and potential metabolic pathways.

Determination of Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's chemical reactivity and kinetic stability. chemmethod.com From these values, various reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and electronegativity can be calculated. While quantum chemical calculations have been performed for Ropinirole and its impurities, researchgate.net there are no published studies detailing the HOMO-LUMO energies or related reactivity descriptors specifically for this compound.

Table 1: Illustrative Reactivity Descriptors (No Data Available for this compound)

| Descriptor | Formula | Significance | Value for this compound |

|---|---|---|---|

| HOMO Energy | EHOMO | Electron-donating ability | Data not available |

| LUMO Energy | ELUMO | Electron-accepting ability | Data not available |

| Energy Gap | ΔE = ELUMO - EHOMO | Chemical reactivity/stability | Data not available |

| Ionization Potential | I ≈ -EHOMO | Energy to remove an electron | Data not available |

| Electron Affinity | A ≈ -ELUMO | Energy released when gaining an electron | Data not available |

Elucidation of Potential Metabolic Transformation Mechanisms

Computational methods can be used to model potential metabolic reactions, such as oxidation by cytochrome P450 enzymes. By calculating the activation energies for different potential reactions (e.g., N-dealkylation, hydroxylation), researchers can predict the most likely metabolic pathways and identify potential metabolites. For instance, N-Hydroxy Ropinirole is a known related substance. nih.gov A computational study on this compound would explore transformations like N-de-ethylation or oxidation on the ethyl group or other parts of the molecule. To date, no such computational elucidation of metabolic pathways for this compound has been reported in the literature.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. researchgate.net By simulating the motions of atoms and molecules, MD can be used to assess the conformational stability of a ligand in a receptor's binding site and to observe how the complex behaves in a simulated physiological environment. unict.it

For this compound, an MD simulation would typically start with a docked complex of the molecule within a dopamine receptor embedded in a model cell membrane with water. The simulation would run for a duration ranging from nanoseconds to microseconds, tracking the positions of all atoms. Analysis of the simulation trajectory would reveal:

Conformational Stability: Whether this compound remains stably bound in its initial predicted pose or if it shifts to other conformations.

Dynamic Interactions: How intermolecular interactions (like hydrogen bonds) form, break, and persist over time.

Protein Flexibility: How the binding of this compound affects the movement and conformation of the receptor itself.

While MD simulations have been crucial for refining models of Ropinirole bound to dopamine receptors, unict.it no studies have been published applying this technique to investigate the conformational stability and dynamic behavior of this compound.

Analysis of Ligand Flexibility and Receptor Conformational Changes

Theoretical and computational chemistry provides powerful tools to investigate the dynamic interactions between ligands like this compound and their biological targets. A key area of focus is understanding the flexibility of the ligand and the conformational changes it induces in the receptor upon binding. These studies are crucial for elucidating the mechanism of action and for the rational design of new, more effective therapeutic agents.

Furthermore, these simulations reveal how the receptor itself adapts to the presence of the ligand. The binding of an agonist like this compound is known to trigger specific conformational changes in the receptor, which are essential for initiating the downstream signaling cascade. uc.pt Computational studies can pinpoint which amino acid residues in the receptor are critical for this interaction and how their positions shift upon ligand binding. For instance, studies on similar GPCRs have shown that transmembrane helices, particularly TM3, TM5, TM6, and TM7, are often the most affected domains upon agonist binding. uc.pt These computational insights are invaluable for understanding the structural basis of receptor activation.

Advanced computational techniques, such as enhanced sampling methods, can be employed to overcome the time-scale limitations of traditional MD simulations and explore larger conformational changes that are critical for receptor function. researchgate.net These methods provide a more complete picture of the energy landscape of the ligand-receptor complex, highlighting the transition pathways between different conformational states.

The table below summarizes key computational findings related to the interaction of ropinirole and its analogs with dopamine receptors, offering insights that are applicable to the study of this compound.

| Computational Method | Key Finding | Implication for this compound |

| Molecular Dynamics (MD) Simulations | Ligand binding is a multistep process rate-limited by receptor conformational changes. researchgate.net | The binding kinetics of this compound are likely influenced by the flexibility of the dopamine receptor. |

| MD Simulations on GPCRs | Agonist binding affects the conformation of transmembrane helices TM3, TM5, TM6, and TM7. uc.pt | This compound likely induces similar conformational shifts in the dopamine D2 receptor to initiate signaling. |

| Protein-Protein Docking | Homobivalent antagonists can stabilize the receptor-inactive conformation. researchgate.net | Understanding the binding mode of this compound can aid in designing molecules with specific agonist or antagonist properties. |

Prediction of Solvent Effects on Molecular Interactions

The surrounding solvent environment plays a critical role in modulating the interactions between a ligand and its receptor. Computational methods are instrumental in predicting how different solvents affect the molecular interactions of this compound, both in the bulk solvent and within the receptor binding site.

The properties of a drug molecule, including its conformation and interaction with its target, can be significantly influenced by the solvent. jocpr.com Computational studies can model these effects by explicitly including solvent molecules in simulations or by using implicit solvent models that represent the solvent as a continuous medium with specific dielectric properties. These models help in understanding how the polarity and hydrogen-bonding characteristics of the solvent influence the solubility and binding affinity of this compound. mdpi.com

For instance, studies on similar small molecules have shown that molar refraction (RM) and polarizability (α) are affected by intermolecular forces between the solute and its surroundings. jocpr.com In different solvents, the drug-solvent interactions can vary, leading to changes in the electronic system of the drug molecule. For example, the presence of hydroxyl groups in solvents like water and ethanol (B145695), or a sulfoxide (B87167) group in dimethyl sulfoxide (DMSO), can lead to specific interactions with a protonated amine group on a drug molecule. jocpr.com Such interactions can be computationally modeled to predict their impact on the behavior of this compound.

The competitive adsorption of solvent molecules to the active sites of a catalyst or a receptor can also be a significant factor. researchgate.net Computational models can help to assess the extent to which solvent molecules might compete with this compound for binding to the receptor, thereby influencing its potency.

The following table presents data on how different solvents can affect the molecular properties of a drug, which is relevant for predicting the behavior of this compound in various environments.

| Solvent | Molar Refraction (RM) Trend | Polarizability (α) Trend | Implication for this compound |

| Water (H₂O) | Lowest | Lowest | In aqueous environments, the electronic system of this compound may be less distorted compared to organic solvents. jocpr.com |

| Methanol (B129727) (MeOH) | Intermediate | Intermediate | The presence of a hydrophobic methyl group in methanol could lead to additional interactions with hydrophobic parts of the this compound molecule. jocpr.com |

| Ethanol (EtOH) | Highest | Highest | The larger alkyl group in ethanol may cause more significant distortion of the electronic system of this compound. jocpr.com |

| Dimethyl Sulfoxide (DMSO) | High | High | The sulfoxide group in DMSO can have specific interactions with the protonated amine group of this compound. jocpr.com |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). mdpi.comresearchgate.net These models are invaluable in drug discovery and development for predicting the properties of new or uncharacterized compounds, such as this compound and its potential impurities.

Development of Predictive Models for Impurity Biological Impact

Impurities in pharmaceutical substances can have unintended biological effects. iajps.com Developing predictive models for the biological impact of impurities is crucial for ensuring the safety and efficacy of a drug product. QSAR models can be developed to predict the potential toxicity or pharmacological activity of impurities related to this compound.

The process of developing a QSAR model involves several steps. mdpi.com First, a dataset of compounds with known biological activity is compiled. For impurities of this compound, this could include data on their interaction with various receptors or their potential for genotoxicity. nih.govmdpi.com Next, molecular descriptors are calculated for each compound. These descriptors are numerical representations of the chemical structure and can include constitutional, topological, geometrical, and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the molecular descriptors with the observed biological activity. mdpi.comecetoc.org Once a robust and validated QSAR model is established, it can be used to predict the biological impact of new or untested impurities of this compound based solely on their chemical structure. This allows for a proactive approach to impurity profiling and risk assessment.

The table below outlines the general workflow for developing a QSAR/QSPR model.

| Step | Description | Relevance to this compound Impurities |

| Data Collection | Gathering a dataset of compounds with known biological activity or properties. | Compiling data on the known effects of ropinirole-related impurities. nih.gov |

| Standardization | Removing inconsistencies and duplicates from the dataset. mdpi.com | Ensuring the quality and reliability of the input data for the model. |

| Molecular Descriptor Generation | Calculating numerical representations of the molecular structure. mdpi.com | Quantifying the structural features of this compound impurities that may influence their biological activity. |

| Descriptor Selection | Choosing the most relevant descriptors for the model. mdpi.com | Identifying the key structural determinants of the biological impact of the impurities. |

| Model Training | Building a mathematical model using statistical methods. mdpi.com | Establishing a predictive relationship between the structure of the impurities and their effects. |

| Validation | Assessing the robustness and predictive power of the model. nih.gov | Ensuring the reliability of the model for predicting the biological impact of new impurities. |

Correlation of Structural Descriptors with Preclinical Pharmacological Parameters

QSPR and QSAR models can also be used to correlate the structural features of a molecule with its preclinical pharmacological parameters. For this compound, this could involve developing models that predict its affinity for the dopamine D2 receptor, its efficacy as an agonist, or its pharmacokinetic properties.

By analyzing a series of related compounds with known pharmacological data, researchers can identify the key structural descriptors that influence these parameters. nih.gov For example, a QSAR study might reveal that the size and electronics of the substituent on the ethyl side chain of ropinirole analogs are critical for receptor binding affinity. This information can then be used to guide the design of new analogs with improved pharmacological profiles.

Preclinical studies of ropinirole have characterized its high affinity for D2 receptors and its activity as a selective D2 agonist. nih.gov QSAR models could be developed to explore how modifications to the ropinirole structure, such as the addition of an ethyl group to form this compound, would be predicted to alter these pharmacological parameters. These models can help in prioritizing which novel compounds to synthesize and test, thereby accelerating the drug discovery process.

The following table provides examples of preclinical pharmacological parameters of ropinirole that could be modeled using QSAR/QSPR approaches.

| Pharmacological Parameter | Experimental Value (Ropinirole) | Potential Structural Descriptors for Modeling |

| D2 Receptor Binding Affinity (Ki) | 2.9 x 10⁻⁸ M | Molecular weight, LogP, polar surface area, electronic parameters |

| In vivo Efficacy (reversal of MPTP-induced deficits) | Effective at 0.05-1.0 mg/kg SC in marmosets nih.gov | 3D shape descriptors, pharmacophore features |

| Oral Bioavailability | 55% chemsrc.com | Hydrogen bond donors/acceptors, rotatable bonds, polar surface area |

Research Applications and Utility of Ethyl Ropinirole

Development as a Research Tool or Chemical Probe for Dopamine (B1211576) Receptor Studies

The primary mechanism of action of Ropinirole (B1195838) involves its function as a dopamine agonist with a high affinity for D2 and D3 dopamine receptors. fda.govncats.iodrugbank.com It is understood to stimulate postsynaptic D2-type receptors within the brain's caudate-putamen. fda.govnih.gov In vitro studies have established Ropinirole's binding affinities for various dopamine receptor subtypes, highlighting its selectivity. ncats.iocambridge.org

However, a review of scientific literature indicates a significant gap in the specific use of Ethyl Ropinirole as a research tool or chemical probe for dopamine receptor studies. Research in this domain has predominantly focused on Ropinirole itself to elucidate the intricacies of dopamine receptor pharmacology. probes-drugs.orgnih.gov While studies on Ropinirole analogs have been conducted to understand structure-activity relationships, specific data on the dopamine receptor binding affinity and pharmacological profile of this compound are not widely published. nih.govacs.orgacs.org Consequently, its development and application as a specific probe in neuroscience for dopamine receptor investigation are not documented.

Role in Analytical Method Development and Validation for Ropinirole Quality Control

The most prominent and well-documented application of this compound is in the realm of analytical chemistry, specifically in the development and validation of methods for the quality control of Ropinirole. akjournals.com this compound is recognized as a process-related impurity of Ropinirole. nih.gov As such, its presence and quantity in the final drug substance must be carefully monitored to ensure the safety and efficacy of the medication.

This compound is available as a certified reference material, which is crucial for several analytical applications. sigmaaldrich.comsigmaaldrich.com These applications include, but are not limited to, pharmaceutical release testing, and the development and validation of qualitative and quantitative analytical methods. sigmaaldrich.com

Various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are employed to separate and quantify Ropinirole from its impurities. akjournals.comnih.govnih.gov In the development of these stability-indicating methods, a mixture of the active pharmaceutical ingredient (API) and known impurities, including this compound, is often used to challenge the analytical procedure. This ensures that the method is specific and can accurately measure the API in the presence of its potential degradation products and process-related impurities. akjournals.comnih.gov

The availability of well-characterized this compound as a reference standard is indispensable for:

Method Development: To optimize the separation of Ropinirole from its impurities.

Method Validation: To assess parameters such as specificity, linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ) of the analytical method. nih.govderpharmachemica.com

Routine Quality Control: To accurately identify and quantify any this compound present in batches of Ropinirole, ensuring they meet the stringent requirements of pharmacopeias.

Contributions to Understanding Dopamine Agonist Pharmacology and Metabolism through Analog Research

The study of drug analogs is a cornerstone of medicinal chemistry, providing valuable insights into structure-activity relationships (SAR) and metabolic pathways. The metabolism of Ropinirole is extensive and primarily occurs in the liver, with the major enzyme involved being cytochrome P450 CYP1A2. wikipedia.orgdrugs.com The main metabolites include N-despropyl ropinirole and other hydroxylated forms, which are largely inactive. drugbank.comdrugs.compharmacompass.com

While research has been conducted on various Ropinirole analogs to explore their pharmacological properties and potential as dopamine receptor agonists, the specific contribution of this compound in this context is not extensively detailed in published literature. nih.govacs.orgacs.org The focus of analog research has often been on synthesizing new chemical entities with modified receptor binding profiles or improved pharmacokinetic properties.

The primary role of this compound in the context of Ropinirole research remains that of an impurity standard rather than a key compound for elucidating the broader pharmacological principles of dopamine agonists or their metabolic fate.

Implications for Impurity Profiling and Process Chemistry Optimization in Pharmaceutical Manufacturing

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing. The presence of impurities, even in trace amounts, can affect the safety and efficacy of a drug. This compound is a known process-related impurity in the synthesis of Ropinirole. nih.gov Its identification and characterization are vital for controlling the manufacturing process.

The synthesis of Ropinirole can give rise to several impurities that need to be monitored and controlled. nih.gov The European Pharmacopoeia, for instance, lists several ropinirole-related impurities that must be quantified. nih.gov The availability of an this compound standard allows pharmaceutical manufacturers to:

Identify and Characterize Impurities: Accurately identify this compound during the analysis of the drug substance.

Optimize Process Chemistry: By understanding the formation of impurities like this compound, chemists can refine the synthetic route to minimize their generation, leading to a purer and safer final product.

Set Specification Limits: Establish acceptable limits for this compound in the Ropinirole API, in line with regulatory guidelines.

Ensure Batch-to-Batch Consistency: Monitor the impurity profile of different batches to ensure consistent quality.

Q & A

Q. What are the critical intermediates in the synthesis of Ethyl Ropinirole, and how are they characterized?

this compound synthesis often involves intermediates like 4-[2-(propylamino)ethyl]indolin-2-one. Key steps include reductive amination and alkylation, with characterization via nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). For example, intermediates are validated for purity (>98%) using reverse-phase HPLC with a C18 column and UV detection at 254 nm .

Q. What analytical methods are validated for quantifying this compound in active pharmaceutical ingredients (APIs)?

Stability-indicating reverse-phase HPLC is widely used. A validated method includes a C18 column (4.6 mm × 7.5 cm, 3.5 µm), mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30), flow rate of 1.5 mL/min, and UV detection at 268 nm. System suitability requires a tailing factor ≤1.5 and RSD ≤2.0% for reproducibility .

Q. What pharmacological mechanisms underpin this compound’s efficacy in neurological disorders?

this compound acts as a D2/D3 dopamine receptor agonist with high affinity for D2 receptors (Ki = 25 nM). Its efficacy in Parkinson’s disease is linked to striatal dopamine receptor activation, validated via radioligand binding assays and in vivo models (e.g., 6-OHDA-lesioned rats). Dose-response studies typically use 0.25–6 mg/kg doses .

Advanced Research Questions

Q. How can researchers optimize chromatographic conditions to resolve this compound from degradation products?

Column temperature (35°C), mobile phase pH (3.0–3.5), and gradient elution (e.g., 5%–95% acetonitrile over 20 min) improve resolution. Forced degradation studies (acid/base hydrolysis, oxidation) identify degradation products, with relative retention times documented (e.g., 3-oxo ropinirole at 1.21 relative to ropinirole) .

Q. What experimental frameworks address contradictions in preclinical data for this compound’s off-target effects?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies isolating variables. For example:

- Population (P): Rodent models with genetic dopamine receptor knockouts.

- Intervention (I): Co-administration with 5-HT1A antagonists.

- Outcome (O): Quantify locomotor activity (open-field test) and receptor binding (autoradiography). Statistical analysis includes ANOVA for group comparisons and Pearson correlation for dose-response relationships .

Q. How do formulation variables (e.g., polymer compatibility) impact this compound’s controlled-release profile?

Drug-polymer compatibility studies using ethyl cellulose or Eudragit® RS 100 require differential scanning calorimetry (DSC) and FTIR to detect interactions. Dissolution testing (USP Apparatus II, 50 rpm, pH 6.8) shows release kinetics: 80% release within 12 hours for extended-release formulations. Data is modeled using Higuchi or Korsmeyer-Peppas equations .

Q. What ethical considerations apply to clinical trials testing this compound in vulnerable populations (e.g., pediatric patients)?

Protocols must include:

- Informed consent: Adapted for guardians and minors.

- Safety monitoring: Serial ECGs for QT prolongation risk.

- Data anonymization: HIPAA-compliant storage. Reference NIH guidelines and IRB approvals for pediatric neuropharmacology studies .

Methodological Resources

Q. Table 1. HPLC Parameters for this compound Quantification

| Parameter | Specification | Reference |

|---|---|---|

| Column | C18, 4.6 mm × 7.5 cm, 3.5 µm | |

| Mobile Phase | Phosphate buffer (pH 3.0):ACN (70:30) | |

| Flow Rate | 1.5 mL/min | |

| Detection | UV at 268 nm | |

| Injection Volume | 50 µL | |

| System Suitability | RSD ≤2.0%, Tailing ≤1.5 |

Q. Table 2. Key Pharmacokinetic Parameters in Preclinical Models

| Model | Dose (mg/kg) | Cmax (ng/mL) | T½ (h) | Reference |

|---|---|---|---|---|

| Rat (Oral) | 2.5 | 120 ± 15 | 4.2 | |

| Dog (IV) | 1.0 | 450 ± 30 | 3.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.